N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine
Overview
Description
N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine: is a linear polyamine with the molecular formula C9H24N4. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its ability to form stable complexes with metal ions and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine typically involves the reaction of 1,3-dibromopropane with N,N-dimethyl-1,3-propanediamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity. The final product is often subjected to rigorous quality control measures to ensure its purity and performance in various applications.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine is used as a ligand in coordination chemistry. It forms stable complexes with metal ions, which are useful in catalysis and material science.
Biology: In biological research, this compound is used to study the interactions between polyamines and nucleic acids. It is also employed in the synthesis of polyamine analogs, which have potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are being investigated for their potential use as anticancer agents. The ability of polyamines to modulate cellular functions makes them attractive targets for drug development.
Industry: In industrial applications, N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine is used in the production of epoxy resins, adhesives, and coatings. Its ability to enhance the mechanical properties and durability of these materials makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine involves its interaction with cellular components such as nucleic acids and proteins. The compound can bind to DNA and RNA, stabilizing their structures and influencing gene expression. It also interacts with enzymes and receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
- N,N-Bis(3-aminopropyl)-1,3-propanediamine
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- Tris(3-aminopropyl)amine
- Diethylenetriamine
- Tetraethylenepentamine
Uniqueness: N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its role as a versatile building block in synthetic chemistry distinguish it from other similar compounds. Additionally, its applications in various fields, including medicine and industry, highlight its versatility and importance.
Properties
IUPAC Name |
N'-(3-aminopropyl)-N'-[3-(dimethylamino)propyl]propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N4/c1-14(2)8-5-11-15(9-3-6-12)10-4-7-13/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYOVCQABQIDNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70991658 | |
Record name | N~1~,N~1~-Bis(3-aminopropyl)-N~3~,N~3~-dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70991658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71326-30-2 | |
Record name | N1,N1-Bis(3-aminopropyl)-N3,N3-dimethyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71326-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071326302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~-Bis(3-aminopropyl)-N~3~,N~3~-dimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70991658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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